N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
a. Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways . Investigating the cytotoxic effects of our compound in cancer cell lines could provide valuable insights.
b. Anti-Inflammatory Effects: Thiophene derivatives possess anti-inflammatory properties. They may modulate immune responses and inhibit inflammatory mediators. Our compound could be evaluated for its anti-inflammatory potential .
c. Antimicrobial Activity: Thiophene-containing compounds have demonstrated antimicrobial effects against bacteria, fungi, and viruses. Investigating the antibacterial and antifungal properties of our compound could be worthwhile .
d. Cardiovascular Applications: Some thiophene derivatives exhibit antihypertensive and anti-atherosclerotic properties. Exploring the cardiovascular effects of our compound may reveal novel therapeutic avenues .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
a. Organic Semiconductors: Thiophene-based compounds are essential components in organic semiconductors. Their π-conjugated systems allow for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
b. Corrosion Inhibitors: Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. Investigating the protective effects of our compound against corrosion could be relevant .
Synthetic Chemistry and Heterocyclization
Understanding the synthetic strategies for thiophene derivatives is crucial:
a. Condensation Reactions: The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse thiophene frameworks .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. DOI: 10.1007/s11030-020-10128-9
Mechanism of Action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
Future Directions
properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUABNELIAPTTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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